

ATTO 565 for STED Microscopy: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATTO 565 amine

Cat. No.: B15136913

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fluorescent dye ATTO 565, focusing on its application in Stimulated Emission Depletion (STED) microscopy. ATTO 565 is a rhodamine-based dye recognized for its exceptional optical properties, making it a powerful tool for super-resolution imaging.^{[1][2]} Its intense absorption, high fluorescence quantum yield, and remarkable photostability render it highly suitable for advanced microscopy techniques, including single-molecule detection and STED.^{[1][3][4]}

Core Photophysical and Physicochemical Properties

The performance of a fluorophore in STED microscopy is critically dependent on its photophysical characteristics. ATTO 565 exhibits properties that are highly advantageous for achieving nanoscale resolution.^[5] Key quantitative data for ATTO 565 are summarized below.

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	564 nm	[1][4][5][6]
Emission Maximum (λ_{em})	590 nm	[1][4][5][6]
Molar Extinction Coefficient (ϵ)	120,000 M ⁻¹ cm ⁻¹	[1][3][5][6]
Fluorescence Quantum Yield (Φ)	90%	[1][3][5][6]
Fluorescence Lifetime (τ)	4.0 ns	[3][5][6]
Solubility	Soluble in DMF and DMSO; low water solubility	[3][5]
Reactivity	The NHS-ester form reacts with primary and secondary amines	[5]

Experimental Protocols

Protein Labeling with ATTO 565 NHS-Ester

ATTO 565 is commonly supplied as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary and secondary amine groups (e.g., the ϵ -amino groups of lysine residues in proteins) to form a stable amide bond.[5] The optimal pH for this conjugation reaction is between 8.0 and 9.0.[5][7]

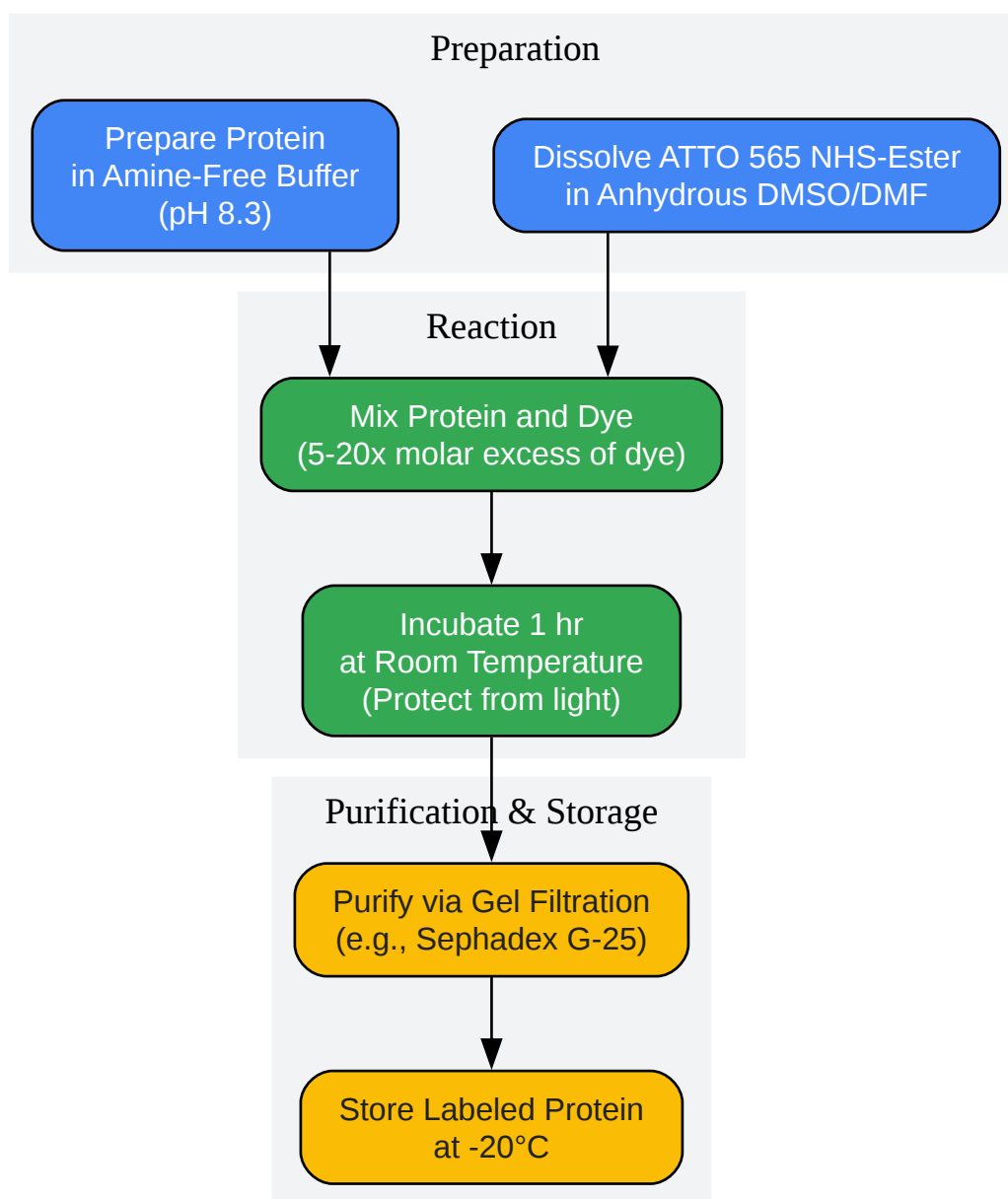
Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).[3][5]
- Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3.[3][5]
- ATTO 565 NHS-ester.
- Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[3][5]
- Quenching Buffer (optional): e.g., 1.5 M hydroxylamine, pH 8.5.[5]

- Purification column: Gel filtration column (e.g., Sephadex G-25).[\[5\]](#)[\[7\]](#)

Methodology:

- Protein Preparation:
 - Dissolve the protein in the labeling buffer at a concentration of 1-5 mg/mL.[\[5\]](#)
 - Ensure the buffer is free from amine-containing substances like Tris or glycine, which would compete for reaction with the dye.[\[3\]](#)[\[5\]](#) If necessary, dialyze the protein against an appropriate buffer like PBS.[\[3\]](#)
- Dye Preparation:
 - Immediately before use, prepare a stock solution of ATTO 565 NHS-ester in anhydrous DMF or DMSO at a concentration of 1-10 mg/mL.[\[3\]](#)[\[5\]](#)
- Conjugation Reaction:
 - Add a 5- to 20-fold molar excess of the reactive dye solution to the protein solution.[\[5\]](#)[\[6\]](#)
The optimal dye-to-protein ratio should be determined empirically for each specific protein.
[\[3\]](#)[\[8\]](#)
 - Incubate the reaction mixture for 1 hour at room temperature, protected from light.[\[5\]](#)[\[6\]](#)
- Purification:
 - Separate the labeled protein conjugate from the unreacted, hydrolyzed dye using a gel filtration column.[\[5\]](#)[\[7\]](#)
 - Equilibrate the column with a suitable buffer (e.g., PBS).[\[5\]](#)
 - Elute the conjugate; the first colored band to elute is typically the labeled protein.[\[5\]](#)
- Characterization (Optional but Recommended):
 - Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 564 nm (for ATTO 565).[\[6\]](#)



[Click to download full resolution via product page](#)

Workflow for labeling proteins with ATTO 565 NHS-ester.

STED Microscopy of ATTO 565-Labeled Samples

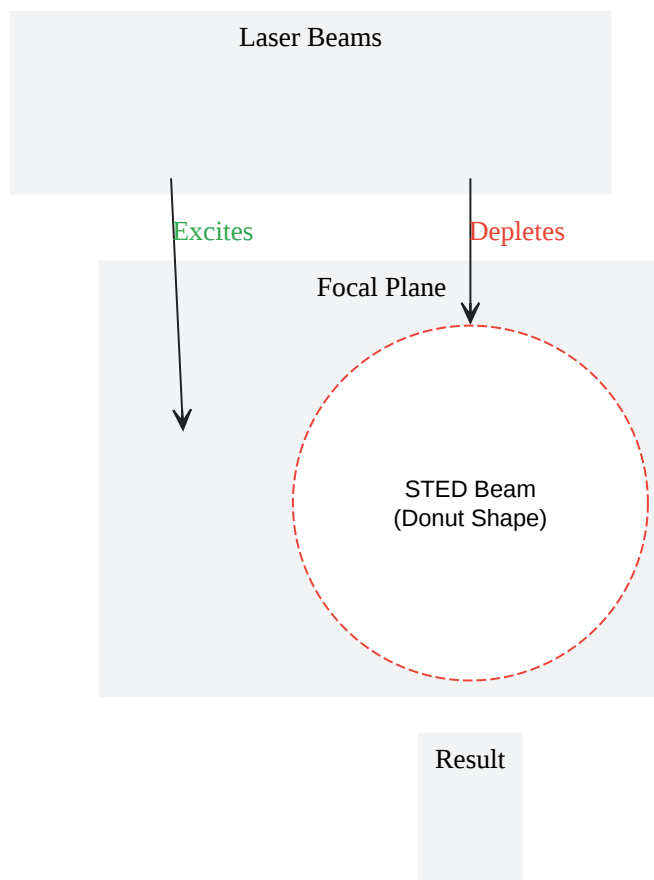
ATTO 565 is an excellent fluorophore for STED microscopy, offering high photostability and efficient fluorescence depletion, which are essential for achieving super-resolution.^{[1][5]}

Key Imaging Parameters:

- **Excitation:** The fluorescence of ATTO 565 is most efficiently excited in the 545 - 575 nm range.[\[3\]](#) A laser line around its absorption maximum of 564 nm is ideal.
- **STED Depletion:** A high-power, donut-shaped STED laser is used to de-excite fluorophores at the periphery of the excitation spot. For ATTO 565, STED lasers with wavelengths of 660 nm or 775 nm are highly effective.[\[9\]](#)
- **Resolution:** With an optimized STED system, lateral resolutions of 30-40 nm can be achieved with ATTO 565.[\[9\]](#)[\[10\]](#)

General Protocol Outline:

- **Sample Preparation:** Mount the sample containing ATTO 565-labeled structures on a coverslip suitable for high-resolution microscopy (e.g., #1.5 thickness).[\[11\]](#) Use of an appropriate mounting medium is critical.
- **Microscope Setup:**
 - Select the excitation laser (e.g., 561 nm) and the STED laser (e.g., 660 nm or 775 nm).[\[9\]](#)
 - Align the excitation and STED laser paths to ensure precise overlay, which is crucial for generating the depletion donut.
- **Image Acquisition:**
 - Locate the region of interest using standard confocal imaging mode.
 - Switch to STED mode and adjust the STED laser power. Increasing the power generally leads to higher resolution, but also increases the risk of photobleaching.
 - Optimize acquisition parameters such as pixel size, scan speed, and detector gain to achieve a high-quality super-resolution image.



[Click to download full resolution via product page](#)

The principle of Stimulated Emission Depletion (STED) microscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The ATTO 565 Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. preprints.org [preprints.org]

- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. spectra.arizona.edu [spectra.arizona.edu]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. imperial.ac.uk [imperial.ac.uk]
- 10. research.yale.edu [research.yale.edu]
- 11. uol.de [uol.de]
- To cite this document: BenchChem. [ATTO 565 for STED Microscopy: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136913#atto-565-amine-for-sted-microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com